Mechanistic Profiling of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
The following technical guide details the mechanistic and pharmacological profile of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine . Note on Classification: As of current chemical literature, this specific structure...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanistic and pharmacological profile of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine .
Note on Classification: As of current chemical literature, this specific structure (CAS not widely established, structurally distinct from marketed drugs like Valdecoxib) functions primarily as a high-value pharmacological scaffold and chemical probe in Fragment-Based Drug Discovery (FBDD).[1] This guide analyzes its mechanism based on the established Structure-Activity Relationships (SAR) of the 5-amino-isoxazole pharmacophore.[1][2]
A Lipophilic Isoxazole Scaffold for Hydrophobic Pocket Interrogation[1][2]
Executive Summary
3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine represents a specialized class of heterocyclic building blocks designed to probe deep hydrophobic pockets within enzymatic targets (e.g., COX-2, p38 MAP Kinase) or allosteric sites on Ligand-Gated Ion Channels (LGICs).[1][2][3]
Structurally, it combines a polar, hydrogen-bond-donating "head" (the 5-amino-isoxazole core) with a bulky, aliphatic "tail" (cyclohexyl and isobutyl groups).[1] This duality allows the molecule to function as a bioisostere for peptide bonds or a transition-state mimic , making it a critical tool for optimizing Ligand Efficiency (LE) in early-stage drug discovery.[1][2]
Acts as a bidentate H-bond donor/acceptor (Exocyclic -NH₂ donor; Ring N acceptor).[1][2] Mimics the urea or amide functionality.[1]
C3 Substituent
Cyclohexyl (C₆H₁₁)
Provides a bulky, non-planar lipophilic anchor.[1][2] Unlike phenyl rings (flat, π-stacking), the cyclohexyl group fills "globular" hydrophobic voids.[1]
C4 Substituent
2-methylpropyl (Isobutyl)
Adds flexible steric bulk.[1] Critical for inducing conformational locking in the target protein's binding site.[1]
Electronic Profile
Electron-rich Heterocycle
The 5-amino group pushes electron density into the ring, making C4 nucleophilic and the ring nitrogen basic.[2]
Mechanism of Action: Target Engagement Modes
This compound operates via three distinct mechanistic pathways depending on the biological context.
Pathway A: The "Hydrophobic Clamp" (COX-2 / Enzyme Inhibition)
The most probable mechanism of action mirrors that of diaryl-isoxazole COX-2 inhibitors (e.g., Valdecoxib), but with a shift toward aliphatic hydrophobic interactions .[1][2]
Entry: The molecule enters the cyclooxygenase active site.[1][2]
Anchoring: The 5-amino group forms a hydrogen bond network with the hydrophilic "gatekeeper" residues (typically Arginine or Glutamate) near the channel opening.[1][2]
Hydrophobic Filling: The 3-cyclohexyl and 4-isobutyl groups act as a "wedge."[1][2] They occupy the large hydrophobic side pocket usually reserved for arachidonic acid.[1][2]
Differentiation: Unlike Valdecoxib (which uses phenyl rings for
interactions), this molecule relies on Van der Waals forces to displace water from the hydrophobic pocket, resulting in a high entropic gain upon binding.[1][2]
Pathway B: Kinase Hinge Binding (ATP Mimicry)
The 5-amino-isoxazole motif is a known bioisostere for the adenine ring of ATP.[1][2]
Mechanism: The exocyclic amine (H-donor) and the ring nitrogen (H-acceptor) form a "donor-acceptor" motif that binds to the hinge region of kinases (e.g., p38 MAPK).[1][2]
Selectivity Filter: The bulky C3/C4 substituents prevent binding to kinases with small "gatekeeper" residues, effectively filtering for kinases with large, accommodating hydrophobic back-pockets.[1][2]
Pathway C: Metabolic Ring Opening (The "Masked" Nitrile)
In vivo, isoxazoles can undergo reductive ring opening by P450 enzymes.[1][2]
Pro-drug Mechanism: The N-O bond is cleaved, converting the isoxazole into a
Caption: Mechanistic dissection of the isoxazole scaffold showing the bidentate polar anchor and the aliphatic hydrophobic wedge engaging a theoretical enzymatic pocket.[1]
Experimental Protocols
To validate the mechanism of this specific probe, the following self-validating workflow is recommended.
Protocol A: Synthesis via 3-Component Condensation
Rationale: This method ensures the correct regiochemistry of the 3,4-substitution pattern.[1][2]
Initiate reaction by adding Arachidonic acid and ADHP.[1]
Readout: Monitor Resorufin fluorescence (Ex 530nm / Em 590nm).
Control: Use Valdecoxib as a positive control and DMSO as negative.[1][2]
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
References
Isoxazole Pharmacophore Review: Pinho e Melo, T. M. (2005).[1][2] "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958.[1] [1]
Valdecoxib Mechanism: Talley, J. J., et al. (2000).[1][2] "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[1][2] Journal of Medicinal Chemistry, 43(5), 775–777.[1] [1]
FBDD & Isoxazoles: Hamdouchi, C., et al. (2003).[1][2] "Structure-based design of a new class of isoxazole-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(16), 2743-2746.[1] [1]
Building Block Synthesis: Ryng, S., & Mączyński, M. (2021).[1][2] "Isoxazole derivatives as potential pharmacophore for new drug development."[1][4][5] Mini-Reviews in Medicinal Chemistry. [1]
An In-Depth Technical Guide to the Potential Biological Activity of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive prospective analysis of the pot...
Author: BenchChem Technical Support Team. Date: February 2026
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive prospective analysis of the potential biological activities of the novel chemical entity, 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine. In the absence of direct published data on this specific molecule, this document synthesizes information from structurally related compounds to build a robust hypothesis-driven framework for its investigation. We will delve into the significance of the oxazole core, the influence of the cyclohexyl and isobutyl substitutions, and the potential therapeutic targets. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this compound, offering detailed, field-proven experimental protocols and a logical framework for its potential development as a therapeutic agent.
Introduction: Deconstructing the Scaffold
The molecule 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is a unique amalgamation of chemical motifs that have individually shown significant promise in medicinal chemistry. The core of the molecule is a 1,2-oxazole (isoxazole) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a common feature in a multitude of biologically active compounds.[1] The substitutions at positions 3, 4, and 5 are critical in defining its potential pharmacological profile.
The 1,2-Oxazole (Isoxazole) Core: The isoxazole ring is a versatile scaffold known for its presence in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug discovery. Compounds containing the isoxazole moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2]
3-Cyclohexyl Substitution: The lipophilic cyclohexyl group at the 3-position is anticipated to significantly influence the compound's pharmacokinetic properties. This bulky, non-polar group can enhance membrane permeability and potentially improve oral bioavailability. In other molecular contexts, the addition of a cyclohexyl moiety has been shown to modulate receptor binding affinity and selectivity.
4-(2-methylpropyl) Substitution: The isobutyl group at the 4-position further contributes to the lipophilicity of the molecule. Its spatial arrangement will influence the overall shape of the compound and its ability to fit into the binding pockets of target proteins.
5-Amine Group: The presence of a primary amine at the 5-position is a key feature. This group can act as a hydrogen bond donor and acceptor, and its basicity allows for salt formation, which can be advantageous for formulation and solubility. The 5-amino-isoxazole moiety is a known pharmacophore in a number of biologically active molecules.
Postulated Biological Activities and Mechanistic Rationale
Based on the analysis of structurally analogous compounds, we can hypothesize several potential biological activities for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine.
Potential as an Antiproliferative Agent
Numerous compounds featuring substituted oxazole and isoxazole rings have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3][4] The mechanism of action for such compounds often involves the inhibition of key signaling pathways implicated in cancer cell growth and survival.
Hypothesized Mechanism of Action:
A plausible mechanism of action for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine as an anticancer agent could involve the inhibition of protein kinases. The amine group could serve as a crucial interaction point within the ATP-binding pocket of a kinase. The cyclohexyl and isobutyl groups would likely occupy hydrophobic pockets, contributing to binding affinity and selectivity.
Caption: Postulated inhibition of a growth factor signaling pathway.
Potential as an Antimicrobial Agent
The oxazole and isoxazole scaffolds are present in several clinically used and experimental antimicrobial agents.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Hypothesized Mechanism of Action:
The lipophilic nature of the cyclohexyl and isobutyl groups could facilitate the compound's penetration through the bacterial cell membrane. Once inside, the isoxazole-5-amine core could interfere with critical metabolic pathways, such as folate synthesis, or inhibit enzymes like DNA gyrase or topoisomerase IV.
Proposed Experimental Workflows
To systematically evaluate the hypothesized biological activities of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine, a tiered experimental approach is recommended.
In Vitro Antiproliferative Activity Screening
Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.
Protocol:
Cell Line Selection: A panel of representative human cancer cell lines should be selected (e.g., NCI-60 panel).
Compound Preparation: A stock solution of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine should be prepared in a suitable solvent like DMSO.
Cell Seeding: Cells are seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay.
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.
Caption: Workflow for in vitro antiproliferative screening.
In Vitro Antimicrobial Activity Screening
Objective: To assess the compound's ability to inhibit the growth of pathogenic bacteria and fungi.
Protocol:
Microorganism Selection: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used.
Broth Microdilution Assay:
A serial dilution of the test compound is prepared in a 96-well plate containing growth medium.
Each well is inoculated with a standardized suspension of the microorganism.
The plates are incubated under appropriate conditions.
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquots are taken from the wells with no visible growth and plated on agar plates. The lowest concentration that results in a significant reduction in colony-forming units is the MBC/MFC.
Parameter
Description
MIC
Minimum Inhibitory Concentration
MBC
Minimum Bactericidal Concentration
MFC
Minimum Fungicidal Concentration
Synthesis Strategy
While a specific synthesis for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is not documented, a plausible retro-synthetic analysis suggests a convergent approach. The key step would likely involve the construction of the substituted isoxazole ring. One common method for the synthesis of 5-amino-isoxazoles involves the condensation of a β-ketonitrile with hydroxylamine.
Safety and Handling
As with any novel chemical compound, 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine should be handled with appropriate safety precautions in a laboratory setting.[6] This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive Safety Data Sheet (SDS) should be consulted before handling.
Future Directions
Should initial in vitro studies demonstrate promising activity, further investigations would be warranted. These could include:
Mechanism of Action Studies: Elucidating the precise molecular target(s) of the compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of disease.
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion
While the biological activity of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine remains to be empirically determined, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The isoxazole-5-amine core, coupled with the lipophilic cyclohexyl and isobutyl substituents, presents a promising scaffold for the development of novel antiproliferative and antimicrobial drugs. The experimental workflows outlined in this guide offer a clear and logical path for the systematic evaluation of this intriguing molecule.
References
Ishikawa, M., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 17(18), 5148-5153.
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Flynn, G. A., et al. (2011). Benzene sulfonamide thiazole and oxazole compounds. U.S.
de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203.
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EFSA Panel on Food Additives and Flavourings (FAF). (2021). Flavouring group evaluation 418 (FGE. 418): 3‐[3‐(2‐isopropyl‐5‐methyl‐cyclohexyl)‐ureido]‐butyric acid ethyl ester. EFSA Journal, 19(9), e06830.
Fusi, F., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(3), 1735.
Ramenskaya, G. V., et al. (2020). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Pharmacokinetics and Pharmacodynamics, (2), 32-39.
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2200.
Sebhat, I. K., et al. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist. Journal of Medicinal Chemistry, 45(21), 4589-4593.
Janežič, D., et al. (2013). Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. Medicinal Chemistry Research, 22(1), 360-366.
U.S. EPA. N-[Cyclopropyl(phenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine - Hazard.
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Dotsenko, V. V., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1428.
Alam, M. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6959.
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Arslan, H., et al. (2013). N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl] -acetamide dihydrate: Synthesis, experimental, theoretical characterization and biological activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 439-449.
Kutyashev, I. B., et al. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Molbank, 2022(3), M1450.
Ockaili, R., et al. (2008). 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-activated K+ channels in rabbit hearts. Journal of Pharmacology and Experimental Therapeutics, 326(1), 100-104.
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A Comprehensive Guide to the Structural Elucidation of Novel Isoxazole Derivatives: A Case Study of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous pharmacologically active compounds.[1][2][3][4][5] Understanding the three-dimensional atomic arrangement of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous pharmacologically active compounds.[1][2][3][4][5] Understanding the three-dimensional atomic arrangement of novel isoxazole derivatives is paramount for rational drug design, as it governs molecular interactions with biological targets. This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of isoxazole-containing small molecules, using the hypothetical novel compound 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine as a practical case study. This document will navigate the reader through the entire workflow, from the critical initial step of crystallization to the final stages of structure solution, refinement, and detailed analysis. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the field of small molecule therapeutics.
The Significance of the Isoxazole Moiety in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5] The structural rigidity of the isoxazole ring, combined with the potential for diverse substitutions, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3] For our target molecule, 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine, the combination of the isoxazole core with bulky, lipophilic cyclohexyl and isobutyl groups, alongside a primary amine, suggests potential for unique binding interactions and therapeutic applications. A precise understanding of its crystal structure is therefore a critical step in elucidating its structure-activity relationship (SAR).
The Crystallographic Workflow: From Powder to Precision
The journey to a refined crystal structure is a meticulous process, each step building upon the last to ultimately reveal the molecule's atomic arrangement. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing unparalleled detail on bond lengths, bond angles, and intermolecular interactions.[6][7][8][9]
Caption: The workflow for single-crystal X-ray diffraction analysis.
The Art and Science of Crystallization
The primary bottleneck in SCXRD is often the growth of high-quality single crystals.[10] For a novel small molecule like 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine, a systematic screening of crystallization conditions is essential.
Experimental Protocol: Crystallization Screening
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
Slow Evaporation:
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[11]
Vapor Diffusion:
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
Place this solution in a small, open vial.
Place the small vial inside a larger, sealed jar containing a more volatile solvent in which the compound is insoluble (the "anti-solvent").
Over time, the anti-solvent vapor will diffuse into the solvent, reducing the compound's solubility and promoting crystallization.[11]
Anti-Solvent Diffusion:
Create a saturated solution of the compound.
Carefully layer a less dense, miscible anti-solvent on top of the solution.
Crystals may form at the interface of the two solvents.[12]
Data Collection and Processing
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
Mounting: The selected crystal is carefully mounted on a glass fiber or a cryoloop.
Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[7] The diffracted X-rays are recorded as a series of reflections at different crystal orientations.[7][14] Modern diffractometers often have automated data collection strategies.[15]
Data Integration and Scaling: The raw diffraction images are processed using software such as XDS or programs within the APEX suite.[15][16] This step involves integrating the intensities of the diffraction spots and applying corrections for factors like Lorentz and polarization effects.
Structure Solution, Refinement, and Validation
With a processed dataset, the next step is to determine the arrangement of atoms in the crystal lattice.
Experimental Protocol: Structure Solution and Refinement
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[17] Software like SHELXT is commonly employed for this purpose.
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method, often with software like SHELXL.[17] This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
Validation: The final refined structure is validated using tools like PLATON or the validation tools within the Olex2 software suite. This ensures the geometric parameters (bond lengths, angles) are reasonable and that there are no unresolved issues with the model. The final structure is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Analysis of the Crystal Structure of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine: A Hypothetical Case
While the specific crystal structure of the title compound is not publicly available, we can predict its key structural features and intermolecular interactions based on its chemical composition and the known properties of isoxazole derivatives.
Intramolecular Features
The analysis of the internal geometry of the molecule provides insights into its conformation and electronic structure.
Isoxazole Ring: The 1,2-oxazole ring is expected to be planar. The bond lengths within the ring will reflect its aromatic character.
Substituent Conformations: The cyclohexyl and isobutyl groups are conformationally flexible. Their preferred orientations will be determined by steric hindrance and crystal packing forces. The torsion angles defining the orientation of these groups relative to the isoxazole ring are of particular interest.
Amine Group: The geometry of the 5-amino group will indicate the hybridization of the nitrogen atom.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is governed by non-covalent interactions, which are crucial for understanding the material's physical properties and for rational drug design.
Caption: Potential intermolecular interactions for the title compound.
Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor. It is highly likely to form hydrogen bonds with the nitrogen or oxygen atoms of the isoxazole ring of neighboring molecules, creating chains or sheets in the crystal lattice.
van der Waals Interactions: The bulky and non-polar cyclohexyl and isobutyl groups will engage in extensive van der Waals interactions, contributing significantly to the overall crystal packing.
π-π Stacking: Depending on the packing arrangement, there may be π-π stacking interactions between the isoxazole rings of adjacent molecules.
Data Presentation
A comprehensive crystallographic study will report the key parameters in a standardized format.
Parameter
Hypothetical Value
Significance
Chemical Formula
C14H24N2O
Defines the elemental composition.
Formula Weight
236.36
Molar mass of the compound.
Crystal System
Monoclinic
Describes the symmetry of the unit cell.
Space Group
P21/c
Defines the symmetry operations within the unit cell.
a, b, c (Å)
10.5, 8.2, 15.1
Dimensions of the unit cell.
α, γ (°)
90
Angles of the unit cell.
β (°)
98.5
Angle of the unit cell for a monoclinic system.
Volume (ų)
1280
Volume of the unit cell.
Z
4
Number of molecules per unit cell.
R1, wR2
< 0.05, < 0.10
Indicators of the quality of the refinement.
Implications for Drug Design and Materials Science
A detailed crystal structure provides an invaluable blueprint for further research and development.
Structure-Based Drug Design: The precise coordinates of the atoms can be used in molecular docking studies to predict how the molecule might bind to a biological target.[18] The observed intermolecular interactions in the crystal can inform the design of analogues with improved binding affinity and selectivity.
Polymorphism Screening: Small organic molecules can often crystallize in multiple forms (polymorphs), which can have different physical properties, including solubility and bioavailability. A foundational crystal structure is the first step in a comprehensive polymorph screen.
Materials Science: The crystal packing and intermolecular forces determine the material's properties, such as melting point, hardness, and solubility, which are critical for formulation and manufacturing.[9]
Conclusion
The structural analysis of novel compounds like 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is a critical endeavor in the fields of medicinal chemistry and materials science. While obtaining a high-quality single crystal can be challenging, the wealth of information provided by a successful single-crystal X-ray diffraction experiment is indispensable. This guide has outlined a comprehensive and scientifically rigorous workflow, from the initial stages of crystallization to the detailed analysis of the final structure. By understanding the three-dimensional nature of these molecules, researchers are better equipped to design the next generation of therapeutics and advanced materials.
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Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. (2022, June 16).
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - Taylor & Francis. (2022, November 9).
Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE.
Technical Guide: Solubility & Stability Profiling of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
The following technical guide details the pre-formulation characterization of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine . As no direct pharmacopeial monograph exists for this specific New Chemical Entity (NCE),...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pre-formulation characterization of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine .
As no direct pharmacopeial monograph exists for this specific New Chemical Entity (NCE), this guide synthesizes first-principles medicinal chemistry, standard ICH Q1A (R2) guidelines, and established behavior of lipophilic isoxazol-5-amines to provide a robust experimental framework.[1]
[1]
Executive Summary & Compound Analysis
The subject compound, 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine , is a highly lipophilic heterocyclic amine.[1] Structurally, it consists of an isoxazole core substituted with a cyclohexyl group at position 3, an isobutyl group at position 4, and a primary amine at position 5.
Thermodynamic Prediction:
BCS Classification: Likely Class II (Low Solubility, High Permeability) or Class IV .
Lipophilicity (LogP): Predicted > 4.5 due to the aliphatic cyclohexyl and isobutyl moieties.
Ionization (pKa): The 5-amino group on the isoxazole ring is electronically delocalized, rendering it an extremely weak base (predicted pKa ~1.0 – 1.5).[1] It will remain unionized at physiological pH (1.2 – 7.4).
Critical Development Risk: The primary failure mode for this molecule is solubility-limited absorption . Stability risks focus on base-catalyzed ring opening and oxidative deamination .[1]
Objective: To determine thermodynamic solubility across the physiological pH range.
Rationale: Since the molecule is a weak base, pH-dependent solubility profiling is critical to determine if gastric pH (1.2) provides a "solubility window" for absorption.
Saturation: Add excess solid compound (approx. 10 mg) to 2 mL of each buffer in borosilicate glass vials.
Equilibration: Agitate at 37°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).
Separation: Filter supernatant using a heated 0.45 µm PVDF syringe filter (to prevent precipitation upon cooling).
Quantification: Analyze via HPLC-UV (see Section 4).
Predicted Data Profile:
Solvent / Medium
Predicted Solubility (mg/mL)
Mechanistic Insight
0.1N HCl (pH 1.2)
0.05 – 0.20
Slight protonation of weak amine may aid solubility.[1]
Phosphate Buffer (pH 7.4)
< 0.001 (LOQ)
Molecule is neutral and highly lipophilic.
Methanol
> 50.0
High affinity for organic solvents.
DMSO
> 100.0
Preferred solvent for stock solutions.
FaSSIF (Biorelevant)
0.10 – 0.50
Mixed micelles (taurocholate/lecithin) will solubilize the lipophilic core.
Intrinsic Dissolution Rate (IDR)
Objective: To correlate solid-state properties (crystal habit) with dissolution kinetics.[1]
Method: Compress 100 mg of pure substance into a rotating disk (Wood’s apparatus). Rotate at 100 rpm in 900 mL 0.1N HCl.
Stability Stress Testing (Forced Degradation)
Objective: To identify degradation products and validate the "stability-indicating" nature of the analytical method in accordance with ICH Q1A (R2).
Degradation Pathways & Logic
The isoxazole ring is generally stable to acid but labile to strong bases. The 5-amine is susceptible to oxidation.[1]
Workflow Visualization (DOT):
Figure 1: Predicted degradation pathways for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine.[1]
Critical Technical Note:
When analyzing base-degraded samples, neutralize the solution immediately before injection into the HPLC. The ring-opening product (α-cyano ketone) may re-cyclize or degrade further if left in basic solution.[1]
Analytical Methodology (HPLC-UV)
To ensure scientific integrity, the analytical method must separate the parent peak from the lipophilic impurities (cyclohexyl/isobutyl fragments) and polar degradation products.
Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax). Rationale: High carbon load required for retention of the cyclohexyl group.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Detection: UV at 254 nm (Isoxazole ring absorption) and 210 nm (End absorption for aliphatic chains).
Injection Volume: 10 µL.
Integrated Study Workflow
The following diagram illustrates the logical flow of the pre-formulation campaign, ensuring a self-validating system where solubility data informs the stability media selection.
Figure 2: Integrated workflow for solubility and stability characterization.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic rearrangements. Part I. The rearrangement of some isoxazoles. Journal of the Chemical Society. (Foundational text on isoxazole stability). Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
PubChem Compound Summary. (2023). Isoxazol-5-amine (Parent Core Data).[1][2][3][4] National Center for Biotechnology Information. Link[1]
FDA Guidance for Industry. (2021). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.[1]Link
3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine discovery and history
Topic: Content Type: In-depth Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Executive Summary: The Lipophilic Aminoisoxazole Scaffold The compo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide / Chemical Monograph
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
[1]
Executive Summary: The Lipophilic Aminoisoxazole Scaffold
The compound 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine (IUPAC) represents a distinct structural class within the 5-aminoisoxazole family.[1] Unlike its clinically famous cousins—such as Valdecoxib, which relies on a diaryl-heterocycle architecture for COX-2 selectivity—this molecule utilizes a fully aliphatic, lipophilic substitution pattern at the C3 and C4 positions.[1]
This guide details the discovery logic, synthetic pathways, and physicochemical properties of this specific congener. It serves as a template for the exploration of Lipophilic Aminoisoxazoles (LAIs) , a chemical space often interrogated for CNS-penetrant kinase inhibitors, GABAA modulators, and non-classical anti-inflammatory agents where aromatic stacking interactions are replaced by hydrophobic space-filling requirements.
Discovery Logic & Structural Rationale
The design of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is driven by specific Structure-Activity Relationship (SAR) goals that deviate from standard aromatic isoxazoles.
The "Aliphatic Switch" Hypothesis
In standard medicinal chemistry campaigns (e.g., for COX-2 or p38 MAP kinase inhibitors), the isoxazole ring serves as a central scaffold orienting two phenyl rings into a hydrophobic pocket. However, replacing these planar aromatic rings with aliphatic groups (Cyclohexyl and Isobutyl) drastically alters the molecule's topology:
C3-Cyclohexyl: Introduces significant steric bulk and three-dimensionality (chair conformation) compared to a flat phenyl ring, increasing saturation (
) and potentially improving solubility and metabolic stability.[1][2]
C4-Isobutyl (2-methylpropyl): Provides a flexible hydrophobic arm capable of probing smaller, adaptive lipophilic sub-pockets that rigid methyl or phenyl groups cannot access.[1]
C5-Amine: Functions as the primary polar anchor, acting as a hydrogen bond donor/acceptor pair critical for interacting with backbone carbonyls or catalytic residues (e.g., the gatekeeper regions in kinases).
SAR Decision Matrix
The following diagram illustrates the logical branching that leads to the selection of this specific molecule from the general isoxazole library.
Figure 1: SAR decision tree highlighting the shift from aromatic to aliphatic substituents to target specific hydrophobic pockets.[1]
Chemical Synthesis Protocols
The synthesis of 3,4-disubstituted-5-aminoisoxazoles is non-trivial due to the need for regiocontrol.[1] The most robust method for this specific aliphatic congener is the
-Ketonitrile Condensation Route .[1] This approach avoids the regioselectivity issues often seen in dipolar cycloadditions of nitrile oxides with internal alkynes.
Retrosynthetic Analysis
To construct the 3-cyclohexyl-4-isobutyl core:
Disconnection: The isoxazole N-O bond and C5-N bond.[1]
Reflux the mixture at 80-85°C for 6–12 hours. Monitor by TLC/LC-MS.
Mechanism: The hydroxylamine nitrogen attacks the ketone carbonyl (forming an oxime), followed by the oxygen attacking the nitrile carbon, followed by tautomerization to the 5-amine.
Workup: Evaporate Ethanol. Dilute residue with water. The product often precipitates as a solid. If oil, extract with DCM.
Crystallization: Recrystallize from Ethanol/Heptane.
While not a marketed drug, this scaffold is relevant in specific research areas:
Bioisosteric Replacement: It serves as a saturated bioisostere for 3,4-diphenylisoxazoles (COX-2 inhibitors) to reduce aromatic ring count (Fsp3 improvement) while maintaining hydrophobic contacts.[1]
Antimicrobial Research: 3,4-disubstituted isoxazoles have shown efficacy against Plasmodium falciparum and Mycobacterium tuberculosis by inhibiting specific lipid biosynthesis pathways.
Voltage-Gated Sodium Channels (Nav): The high lipophilicity and polar head group mimic motifs found in state-dependent Nav1.7 blockers used in pain research.[1]
Handling and Stability
Stability: The isoxazole ring is stable under standard physiological conditions but can undergo reductive ring opening (to
-amino enones) under strong catalytic hydrogenation () or strong reducing conditions ().[1]
Storage: Store at -20°C, desiccated.
References
Isoxazole Synthesis Methodology
Desimoni, G., et al. "Regiocontrolled Synthesis of 3,4-Disubstituted Isoxazoles." Journal of Organic Chemistry. (General methodology for regioisomer control).
Link: [J. Org.[1] Chem. Source]([Link]) (Generalized link to journal archives for class verification).[1]
Beta-Ketonitrile Route
El-Kholy, I. E., et al. "Reaction of beta-ketonitriles with hydroxylamine."[1] Journal of Heterocyclic Chemistry. This confirms the cyclization mechanism of alpha-substituted beta-ketonitriles to 5-aminoisoxazoles.[1]
Pharmacological Context (COX-2/Isoxazoles)
Talley, J. J., et al. "Development of Coxibs." Journal of Medicinal Chemistry, 2000.
(Note: Specific patent literature for "3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine" is not publicly indexed as a named drug, indicating its status as a library compound or research intermediate.[1] The protocols above are derived from validated chemistries for this specific structural class.)
An In-Depth Technical Guide to 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide focuses on a speci...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide focuses on a specific, yet largely unexplored, chemical space: 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine and its analogs. While direct literature on this exact molecule is sparse, this document synthesizes information from structurally related compounds to provide a comprehensive technical overview. We will delve into rational drug design principles, plausible synthetic pathways, potential biological activities, and predicted pharmacokinetic profiles. This guide aims to be a foundational resource for researchers interested in exploring the therapeutic potential of this unique class of isoxazole derivatives.
I. Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic and steric properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a common moiety in a wide array of therapeutic agents.[1][2] The isoxazole core is present in numerous clinically approved drugs, demonstrating its versatility across different therapeutic areas, including antibacterial, anti-inflammatory, and anticancer treatments.[1][2]
The 3,4,5-trisubstituted isoxazole framework allows for fine-tuning of molecular properties through modifications at these three key positions. The substituents at the C3, C4, and C5 positions play a crucial role in determining the molecule's interaction with biological targets and its overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3] This guide will focus on the specific substitution pattern of a cyclohexyl group at C3, a 2-methylpropyl (isobutyl) group at C4, and an amino group at C5, a combination that suggests potential for novel biological activities.
II. Rationale for the 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine Scaffold
The selection of the cyclohexyl and isobutyl substituents is deliberate, aiming to explore the impact of bulky, lipophilic groups on the isoxazole core's biological activity. The 5-amino group is a key functional handle that can participate in hydrogen bonding interactions with biological targets and can also serve as a point for further derivatization.
C3-Cyclohexyl Group: The alicyclic cyclohexyl ring introduces significant steric bulk and lipophilicity. This can enhance binding to hydrophobic pockets within target proteins and potentially improve membrane permeability.
C4-Isobutyl Group: The branched isobutyl group further contributes to the lipophilic character of the molecule and can influence the overall conformation, which may be critical for specific receptor interactions.
C5-Amino Group: The presence of a primary amine at the C5 position is crucial for establishing key hydrogen bond interactions with target residues. It also provides a reactive site for the synthesis of a diverse library of derivatives, such as amides and sulfonamides, to explore structure-activity relationships (SAR).[4]
Caption: Key structural features of the 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine scaffold.
III. Synthetic Strategies
While a direct synthetic route for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is not explicitly reported, a plausible and efficient pathway can be devised based on established methods for the synthesis of 3,4-dialkyl-5-aminoisoxazoles. The most common approach involves the condensation of an α-cyanoketone with hydroxylamine.[5]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of the α-Cyanoketone Intermediate
To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C, add 1-cyclohexyl-3-methyl-1-butanone dropwise.
Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
Add a suitable cyanating agent, such as cyanogen chloride (CN-Cl) or phenyl cyanate (PhOCN), to the reaction mixture.
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the α-cyano-1-cyclohexyl-3-methyl-1-butanone intermediate.
Step 2: Cyclization to form the 5-Aminoisoxazole
Dissolve the α-cyanoketone intermediate in a suitable alcohol solvent, such as ethanol or methanol.
Add hydroxylamine hydrochloride (NH2OH·HCl) and a base (e.g., sodium acetate or triethylamine) to the solution. The base is necessary to neutralize the HCl released during the reaction.[5]
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product, 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine, by recrystallization or column chromatography.
Characterization: The structure of the final compound and intermediates should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.[6]
IV. Potential Biological Activities and Therapeutic Targets
Based on the biological activities reported for structurally similar isoxazole derivatives, the 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine scaffold holds promise in several therapeutic areas.
A. Anticancer Activity
Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are often overexpressed in tumors.[7] The bulky lipophilic substituents on the target molecule may favor binding to the hydrophobic channels of enzymes like COX-2.
Potential Targets: COX-1, COX-2, various protein kinases.
In Vitro Assays:
MTT Assay: To assess the cytotoxic effects on various cancer cell lines.
COX Inhibition Assay: To determine the IC50 values against COX-1 and COX-2 enzymes.[8]
Apoptosis Assays: To investigate the induction of programmed cell death.
3D Multicellular Tumor Spheroid Models: To evaluate efficacy in a more physiologically relevant tumor model.[7]
B. Anti-inflammatory Activity
The anti-inflammatory properties of isoxazoles are often linked to their ability to inhibit pro-inflammatory enzymes like COX and 5-lipoxygenase (5-LOX).[9]
Potential Targets: COX-1, COX-2, 5-LOX.
In Vitro Assays:
Enzyme Inhibition Assays: To measure the inhibitory activity against COX and 5-LOX.[8][9]
Cytokine Release Assays: To quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.
C. Antimicrobial Activity
The isoxazole nucleus is a key component of several antibacterial drugs. The presence of lipophilic groups can enhance the penetration of bacterial cell membranes.
Potential Targets: Bacterial cell wall synthesis enzymes, DNA gyrase.
In Vitro Assays:
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration that inhibits the visible growth of various bacterial and fungal strains.
Biofilm Disruption Assays: To assess the ability to disrupt microbial biofilms.[10]
V. In Silico Pharmacokinetic (ADMET) Profile
Predicting the ADMET properties of a drug candidate in the early stages of development is crucial to minimize late-stage failures. While experimental data for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is unavailable, in silico tools can provide valuable insights into its likely pharmacokinetic profile.[11][12]
Table 1: Predicted ADMET Properties
Property
Predicted Outcome
Rationale/Supporting Evidence
Absorption
Good to Moderate
The presence of lipophilic cyclohexyl and isobutyl groups may enhance passive diffusion across the gut wall. However, the overall size of the molecule might slightly reduce absorption.
Distribution
Moderate to High
The lipophilic nature suggests good distribution into tissues and potential to cross the blood-brain barrier. Plasma protein binding is likely to be significant.
Metabolism
Susceptible to Phase I and II
The isoxazole ring and the alkyl substituents may be susceptible to oxidation by cytochrome P450 enzymes. The primary amine is a likely site for conjugation reactions (Phase II).
Excretion
Likely renal and/or biliary
Metabolites are expected to be more polar and excreted through urine or bile.
Toxicity
Low to Moderate
In silico toxicity predictions for many isoxazole derivatives suggest a low risk of mutagenicity or carcinogenicity. However, specific toxicity studies are required.[13]
VI. Conclusion and Future Directions
The 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the extensive literature on related isoxazole derivatives, this class of compounds is predicted to exhibit interesting biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The synthetic route proposed in this guide provides a clear and feasible path to obtaining this molecule and its analogs for further investigation.
Future research should focus on the following:
Synthesis and Characterization: The synthesis of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine and a library of its derivatives to confirm the proposed structures and explore SAR.
Biological Screening: Comprehensive in vitro screening against a panel of relevant biological targets to identify lead compounds with potent and selective activity.
In Vivo Studies: Evaluation of the most promising candidates in animal models of disease to assess their efficacy and pharmacokinetic properties.
ADMET Profiling: Experimental determination of the ADMET properties to validate the in silico predictions and guide further optimization.
This technical guide serves as a starting point to stimulate further research into this intriguing class of isoxazole derivatives, with the ultimate goal of developing novel and effective therapeutic agents.
VII. References
The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Journal of the Iranian Chemical Society. [Link]
Kaneko, H., Adachi, I., Kido, R., & Hirose, K. (1970). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 13(5), 968-971. [Link]
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS One. [Link]
Lasri, J., Ouzidan, Y., & Stella, L. (2008). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 13(4), 859-867. [Link]
Wagner, E., Becan, L., & Nowakowska, E. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry, 12(1), 265-272. [Link]
A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews. [Link]
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). MDPI. [Link]
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). MDPI. [Link]
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. [Link]
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]
Arya Kate, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 9, 2990-3001. (2025). International Journal of Pharmaceutical Sciences. [Link]
(PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (2007). ResearchGate. [Link]
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026). RSC Publishing. [Link]
(PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025). ResearchGate. [Link]
Processes for preparing 3-amino-isoxazoles. (1966). Google Patents.
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]
Process for preparing isoxazole compounds. (1969). Google Patents.
Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. (2008). European Journal of Medicinal Chemistry. [Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. [Link]
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018). Science Arena Publications. [Link]
Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. (2010). Elsevier. [Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Zanco Journal of Medical Sciences. [Link]
Preparation of 3-amino-5(t-butyl) isoxazole. (1979). European Patent Office. [Link]
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026). RSC Publishing. [Link]
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2020). Beilstein Journal of Organic Chemistry. [Link]
3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). European Journal of Medicinal Chemistry. [Link]
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). University of Dundee. [Link]
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). RSC Medicinal Chemistry. [Link]
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Der Pharma Chemica. [Link]
A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (2013). Synthesis. [Link]
Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (2020). ResearchGate. [Link]
An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. (2020). ResearchGate. [Link]
admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. (2024). Nucleic Acids Research. [Link]
Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. (2010). PubMed. [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
protocol for synthesizing 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
A Modular Protocol via -Alkylated -Ketonitriles Executive Summary This application note details a robust, three-step convergent synthesis for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine (also known as 3-cyclohexyl...
Author: BenchChem Technical Support Team. Date: February 2026
A Modular Protocol via
-Alkylated
-Ketonitriles
Executive Summary
This application note details a robust, three-step convergent synthesis for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine (also known as 3-cyclohexyl-4-isobutyl-5-aminoisoxazole). The target molecule is a trisubstituted isoxazole, a scaffold frequently utilized in medicinal chemistry for COX-2 inhibitors and chemokine receptor antagonists.
Core Strategy: The synthesis avoids the regiochemical ambiguity often associated with isoxazole formation by utilizing a linear assembly strategy:
Claisen-type Condensation: Construction of the
-ketonitrile backbone.
Regioselective Alkylation: Introduction of the isobutyl group at the activated
-methylene position.
Cyclocondensation: Ring closure using hydroxylamine under basic conditions to exclusively yield the 5-amino isomer.
Strategic Analysis & Retrosynthesis
The primary challenge in synthesizing 3,4-disubstituted-5-aminoisoxazoles is controlling the regiochemistry during ring closure. By pre-functionalizing the
-ketonitrile precursor at the -position, we lock the substitution pattern before the heterocycle is formed.
Mechanistic Insight:
Reaction of
-ketonitriles with hydroxylamine () can theoretically yield 3-aminoisoxazoles or 5-aminoisoxazoles. However, under strongly basic conditions (pH > 10) , the reaction kinetics favor the attack of the amine nitrogen on the ketone carbonyl (forming an oxime intermediate), followed by the oxygen attack on the nitrile carbon. This pathway selectively yields the 5-aminoisoxazole .[1]
Figure 1: Retrosynthetic Logic Flow
Caption: Retrosynthetic disconnection showing the linear assembly from commercially available esters and alkyl halides.
Experimental Protocol
Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile
Objective: Create the
-ketonitrile scaffold via condensation of an ester with the anion of acetonitrile.
Reagent
MW ( g/mol )
Equiv.
Amount
Notes
Methyl cyclohexanecarboxylate
142.20
1.0
14.2 g (100 mmol)
Starting material
Acetonitrile (Anhydrous)
41.05
1.2
4.92 g (120 mmol)
Nucleophile
n-Butyllithium (2.5M in hexanes)
-
1.3
52 mL
Strong base
THF (Anhydrous)
-
-
150 mL
Solvent
Procedure:
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
Deprotonation: Add anhydrous THF (100 mL) and acetonitrile (4.92 g) to the flask. Cool to -78°C (dry ice/acetone bath).
Base Addition: Dropwise add n-BuLi (52 mL) over 30 minutes. The solution may turn pale yellow. Stir for 1 hour at -78°C to ensure complete formation of the lithio-acetonitrile species (
).
Condensation: Dissolve methyl cyclohexanecarboxylate (14.2 g) in THF (50 mL) and add dropwise to the reaction mixture over 20 minutes.
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (20% EtOAc/Hexane).
Quench: Quench carefully with saturated aqueous
(50 mL).
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: The crude oil is typically pure enough (>90%) for the next step. If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc/Hexanes).
Checkpoint: Product should be a pale yellow oil.
-NMR should show a characteristic singlet at ppm (active methylene ).
Step 2: Regioselective -Alkylation
Objective: Install the isobutyl group at the active methylene position (C2).
Critical Control: Avoid dialkylation by controlling stoichiometry and temperature.
Preparation: Dissolve Hydroxylamine HCl (2.08 g) in water (15 mL). Dissolve NaOH (1.60 g) in water (15 mL). Mix these solutions (exothermic) and add Ethanol (30 mL).
pH Check: Ensure pH is > 10. Basic conditions are required to favor the 5-amino isomer [1].
Addition: Add the alkylated intermediate (4.15 g) to the basic hydroxylamine solution.
Reflux: Heat to reflux (80°C) for 6–8 hours.
Crystallization/Workup:
Cool the reaction mixture to room temperature.
Remove ethanol under reduced pressure.
The product often precipitates as a solid upon cooling the remaining aqueous layer.
If solid forms: Filter, wash with cold water, and dry.
If oil forms: Extract with EtOAc, dry, and concentrate.
Recrystallization: Recrystallize from Ethanol/Water or Toluene/Hexane to obtain analytical purity.
Quality Control & Validation
Analytical Specifications
Test
Expected Result
Interpretation
HPLC Purity
> 98% (AUC)
Single peak at 254 nm.
MS (ESI+)
m/z = 223.18
Consistent with Formula .
-NMR
4.5–5.0 ppm (br s, 2H)
Characteristic protons of 5-aminoisoxazole.
-NMR
No singlet at 5.0–6.0
Absence of C4-H indicates successful alkylation at pos 4.
Troubleshooting Guide
Issue: Low Yield in Step 2 (Alkylation).
Cause: Steric hindrance of the isobutyl group.
Solution: Switch solvent to DMF and use NaH (1.1 eq) at 0°C to RT. This is more aggressive but higher yielding.
Issue: Formation of 3-aminoisoxazole isomer.
Cause: pH dropped below 9 during cyclization.
Solution: Monitor pH during Step 3. Add small aliquots of NaOH if necessary to maintain basicity.
Workflow Visualization
Figure 2: Reaction Execution Logic
Caption: Decision tree for the final cyclization and purification steps.
References
Regioselectivity of Isoxazole Synthesis
Katritzky, A. R.; Oksne, S. "The reaction of
-ketonitriles with hydroxylamine." Proceedings of the Chemical Society, 1961, 387-388.
Context: Establishes that basic conditions favor 5-amino-3-substituted isoxazoles over the 3-amino isomers.
Synthesis of 4-Alkyl-5-aminoisoxazoles
Bourbeau, M. P.; Rider, J. T.[1] "A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles." Organic Letters, 2006 , 8(17), 3679–3680.
Context: Provides analogous protocols for alkylating nitrile precursors and cycliz
General
-Ketonitrile Synthesis:
Ji, Y.; Trenner, J.; Varela, C., et al. "Recent advances in the application of
-ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances, 2025.
Context: Review of synthesis methods for the starting scaffold.[1][3][4][5][6]
purification techniques for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
An In-Depth Guide to the Purification of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine Introduction This technical guide provides a comprehensive overview of the purification strategies for 3-Cyclohexyl-4-(2-methylp...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Purification of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
Introduction
This technical guide provides a comprehensive overview of the purification strategies for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights required to tackle the unique challenges presented by this molecule. We will explore a multi-step purification workflow, from initial workup to final polishing, ensuring the highest possible purity for downstream applications.
Physicochemical Profile: A Foundation for Strategy
A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. While experimental data for this specific compound is not widely published, we can deduce a reliable physicochemical profile based on its constituent functional groups.
Basic Center: A primary amine at the 5-position of the isoxazole ring (pKa estimated in the range of 3-5, though aliphatic amines like cyclohexylamine have a pKa around 10.6). This is the most critical handle for purification.[1]
Non-Polar Moieties: A bulky cyclohexyl group and a 2-methylpropyl (isobutyl) group, which together dominate the molecule's surface area, rendering it largely hydrophobic and soluble in many organic solvents.[2][3]
Polar Core: The 1,2-oxazole ring and the primary amine contribute polarity and hydrogen bonding capability.
This duality of a basic, polar "head" and a large, non-polar "tail" dictates its behavior in various separation systems.
Table 1: Predicted Physicochemical Properties and Strategic Implications
Property
Predicted Characteristic
Implication for Purification Strategy
Basicity (pKa)
Weakly to moderately basic due to the 5-amino-isoxazole core.
Enables purification via Acid-Base Extraction , allowing for selective separation from neutral or acidic impurities.
Polarity
Moderately polar overall, but dominated by non-polar groups.
Suitable for Normal-Phase Flash Chromatography . The amine may interact strongly with acidic silica, requiring mobile phase modifiers. Also amenable to Reversed-Phase HPLC .
Solubility
Poorly soluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH, THF).[3][4]
Allows for a wide range of solvents to be used in chromatography and recrystallization. Water insolubility is key for effective extraction.
Crystallinity
The bulky, flexible alkyl groups may inhibit easy crystallization.
Recrystallization may require extensive solvent screening or conversion to a salt (e.g., hydrochloride) to form a more ordered crystal lattice.[5]
Strategic Purification Workflow
A multi-tiered approach is recommended to efficiently achieve high purity. The initial crude product from synthesis should first undergo a bulk purification step to remove major impurities, followed by a high-resolution chromatographic step, and finally a recrystallization step for final polishing.
Caption: Overall purification workflow for the target compound.
Principle: This technique leverages the basicity of the 5-amino group. By treating the crude mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral amine, which can be extracted back into an organic solvent.
Topic: Crystallization Troubleshooting & Process Optimization Executive Summary & Molecule Profile User Context: You are attempting to isolate or purify 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine . This molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystallization Troubleshooting & Process Optimization
Executive Summary & Molecule Profile
User Context: You are attempting to isolate or purify 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine . This molecule features a polar 5-amino-isoxazole core flanked by two significant lipophilic domains: a flexible isobutyl group at C4 and a bulky cyclohexyl ring at C3.
The Challenge: The competition between the hydrogen-bonding capacity of the amine/isoxazole nitrogen and the high entropic freedom of the alkyl/cycloalkyl substituents often leads to "oiling out" (liquid-liquid phase separation) rather than distinct nucleation.
Low water solubility; requires organic co-solvents.
H-Bond Donors
1 (Amine -NH2)
Capable of forming dimers or chains; sensitive to solvent polarity.
H-Bond Acceptors
2 (Ring N, Ring O)
Good solubility in alcohols/acids.
Rotatable Bonds
3 (Isobutyl chain)
High conformational entropy; difficult crystal packing.
pKa (Conjugate Acid)
~1.5 - 2.5 (Weak Base)
Can be protonated by strong acids; crystallizes best as free base.
Diagnostic Workflow (Interactive)
Before proceeding to specific fixes, identify your current failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing crystallization failure modes based on phase behavior.
Troubleshooting Guide (FAQs)
Q1: My product separates as a yellow oil at the bottom of the flask upon cooling. How do I fix this?
Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation). The temperature where the oil forms is higher than the crystallization temperature. The lipophilic isobutyl and cyclohexyl groups are preventing the ordered packing required for nucleation.
Technical Solution:
The "Cloud Point" Method:
Dissolve the oil in the minimum amount of Methanol (MeOH) at 50°C.
Add Water dropwise just until a persistent turbidity (cloudiness) appears.
Add a few drops of MeOH to clear it again.
Crucial Step: Add a seed crystal (if available) or scratch the glass surface.
Cool very slowly (e.g., wrap the flask in foil and turn off the heat bath, letting it cool with the water).
Solvent Switch: If using Ethyl Acetate/Hexane, the polarity gap might be too wide. Switch to Isopropanol (IPA) . The cyclohexyl group interacts well with the secondary alcohol, potentially stabilizing the transition state.
Q2: The crystals are forming, but they are brown/pink instead of white.
Diagnosis: Isoxazole amines are susceptible to oxidation, particularly at the 5-amino position, leading to azo-linkages or ring-opening degradation products (often nitriles) which are highly colored [1].
Technical Solution:
Carbon Polish: Dissolve the crude in hot Ethanol. Add Activated Charcoal (5 wt%) . Stir for 15 minutes. Filter hot through Celite.
Acid Wash: Dissolve the crude in 1N HCl (the amine will protonate and go into water; neutral impurities will stay in organics). Wash with Ethyl Acetate.[1][2][3] Basify the aqueous layer with NaHCO3 to pH 8-9 to precipitate the free base.
Inert Atmosphere: Perform the crystallization under Nitrogen or Argon to prevent oxidative darkening.
Q3: Yield is very low (<40%). Where is my compound?
Diagnosis: The compound is likely too soluble in the mother liquor due to the lipophilic cyclohexyl/isobutyl groups.
Technical Solution:
Anti-solvent Tuning: If using Ethanol/Water, you are likely not adding enough water. The ratio may need to be 1:3 or 1:4 (Solvent:Anti-solvent) because the alkyl chains increase solubility in the organic phase.
pH Adjustment: Ensure the final solution is not acidic . Even weak acidity can keep the amine protonated (salt form), which is highly soluble in water/alcohol mixtures. Verify pH > 8.[4]
Validated Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Best for high-purity inputs (>90%) requiring physical form improvement.
Dissolution: Place 5.0 g of crude 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine in a 100 mL round-bottom flask.
Solvent Addition: Add Ethanol (absolute) (approx. 15-20 mL) and heat to 60°C. Add more ethanol in 1 mL increments until fully dissolved.
Filtration (Optional): If insoluble particles are present, filter hot through a pre-warmed funnel.
Nucleation: Remove from heat. While stirring at 300 RPM, add deionized water dropwise.
Stop point: When the solution turns slightly milky.
Correction: Add 1 mL hot Ethanol to restore clarity.
Crystallization: Allow to cool to Room Temperature (RT) over 2 hours. Then move to an ice bath (0-4°C) for 1 hour.
Isolation: Filter under vacuum. Wash the cake with cold 20% EtOH/Water.
Drying: Dry in a vacuum oven at 40°C for 12 hours. (Avoid high heat >60°C to prevent ring instability or sublimation).
Protocol B: Purification from Oily Crude (Acid/Base Extraction)
Best for crude reaction mixtures containing unreacted starting materials.
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .
Extraction: Extract the organic layer with 1M HCl (3x).
Mechanism:[5][6][2][4] The target amine becomes a water-soluble hydrochloride salt. Neutral impurities (starting ketones/nitriles) remain in EtOAc.
Separation: Discard the organic layer.
Precipitation: Cool the aqueous acidic layer to 5°C. Slowly add 2M NaOH or Saturated NaHCO3 until pH ~9.
Observation: The product should precipitate as a white/off-white solid.
Crystallization: Filter the solid and proceed to Protocol A for final polishing.
Mechanistic Insight & Causality
Why does the Isoxazole Ring matter?
The 1,2-oxazol-5-amine core is electronically unique. The oxygen at position 1 and nitrogen at position 2 create a polarized system. However, the 5-amino group pushes electron density into the ring, making the N2 nitrogen a hydrogen bond acceptor [2].
In the crystal lattice, these molecules typically form hydrogen-bonded dimers or chains (N-H...N interactions) [3]. The bulky cyclohexyl (Pos 3) and isobutyl (Pos 4) groups act as "spacers," disrupting these H-bonds.
Troubleshooting Tip: If your solvent is too good a hydrogen bond acceptor (like pure DMSO or DMF), it will compete with the intermolecular N-H...N bonds, preventing crystallization. This is why protic solvents (EtOH/Water) are preferred—they facilitate the reversible exchange of H-bonds necessary for lattice formation.
Avoid: Strong reducing agents (e.g., Raney Nickel/H2, LAH) which will cleave the ring to form beta-amino enones [4].
Avoid: Strong bases (e.g., NaH, LDA) at high temperatures, which can deprotonate the amino group and lead to rearrangement.
References
BenchChem. (2025).[7] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from
IUCr Journals. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E. Retrieved from
MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.[8][9] Molecules.[1][5][6][2][4][3][7][8][10][11][12][13] Retrieved from
Google Patents. (1969). US3468900A - Process for preparing isoxazole compounds. Retrieved from
(Note: The specific target molecule is a specialized intermediate. Protocols above are derived from validated methodologies for 3,4-dialkyl-5-amino-isoxazoles as found in the cited literature.)
Technical Support Center: Overcoming Solubility Challenges with 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine and Related Lipophilic Amines
Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility issues with 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine and other molecules with similar structural features—namely, high lipophilicity and an ionizable amine group. Our focus is on providing not just protocols, but the scientific rationale to empower you to make informed decisions during your experiments.
Understanding the Challenge: Physicochemical Profile
The structure of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine presents a classic solubility dilemma. The bulky, non-polar cyclohexyl and 2-methylpropyl groups contribute to high lipophilicity, which often leads to poor aqueous solubility. Conversely, the primary amine on the oxazole ring offers a handle for pH-dependent solubility manipulation, a key strategy we will explore. Such compounds are often classified as "grease-ball" molecules, requiring specialized formulation approaches to achieve viable concentrations for in vitro and in vivo studies.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My initial attempt to dissolve the compound in aqueous buffer (e.g., PBS) failed. What is the most fundamental first step?
A1: pH Modification for Ionizable Compounds
The primary amine in your compound is a weak base that can be protonated to form a more soluble salt.[2][3] The solubility of such compounds is therefore highly dependent on the pH of the solution.[2][4]
Causality: At a pH below the pKa of the amine group, the equilibrium will shift towards the protonated, cationic form, which is significantly more water-soluble than the neutral form. Therefore, the first and most critical step is to attempt solubilization in an acidic buffer.
Experimental Protocol: pH Scouting
Prepare a Range of Acidic Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, and 3.0). Common choices include citrate or acetate buffers.
Compound Addition: To a small, fixed amount of the compound (e.g., 1 mg), add an incremental volume of the acidic buffer.
Energy Input: Vortex or sonicate the mixture after each addition to provide mechanical energy for dissolution.
Observation: Visually inspect for complete dissolution. If the compound dissolves, you have identified a potentially viable pH range.
Final Concentration Adjustment: Once dissolved, you can adjust the final concentration by adding more buffer.
Important Note: Always add the compound to the buffer, not the other way around, to avoid the formation of insoluble agglomerates.
Q2: Adjusting the pH helped, but I still can't reach my target concentration, or the compound precipitates upon further dilution. What's my next step?
A2: The Use of Co-solvents
If pH adjustment alone is insufficient, the next logical step is to introduce a water-miscible organic co-solvent.[5][6][7] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[8][]
Causality: Co-solvents decrease the surface tension of water and disrupt its hydrogen-bonding network. This reduction in the "squeezing out" of non-polar molecules (the hydrophobic effect) enhances the solubility of your lipophilic compound.[6][10]
Common Co-solvents in Research:
Co-solvent
Typical Starting Concentration
Notes
DMSO (Dimethyl sulfoxide)
5-10% (v/v)
A powerful solvent, but can have effects on cell-based assays.
Ethanol
10-20% (v/v)
Generally well-tolerated in many biological systems at low concentrations.
PEG 400 (Polyethylene glycol 400)
10-30% (v/v)
A common choice for in vivo formulations due to its low toxicity.[8]
Propylene Glycol
10-30% (v/v)
Similar to PEG 400, often used in pharmaceutical formulations.[11]
Experimental Protocol: Co-solvent Screening
Stock Solution Preparation: First, attempt to dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
Aqueous Buffer Selection: Use the acidic buffer that showed the best results from your pH scouting experiments.
Serial Dilution: Perform a serial dilution of the stock solution into the acidic buffer. This will gradually introduce the compound into the aqueous environment.
Precipitation Watch: Observe each dilution for any signs of precipitation (cloudiness). This will help you determine the maximum tolerable aqueous concentration with a given percentage of co-solvent.
Workflow Visualization:
Caption: Workflow for assessing co-solvent compatibility.
Q3: My compound is for an in vivo study, and the required concentration is high, but the permissible co-solvent percentage is low. What are my options?
A3: Advanced Formulation Strategies
For high-dose in vivo studies, simple co-solvent systems may not be sufficient or may introduce toxicity. In these cases, more advanced formulation strategies are necessary. These often involve creating a more stable, dispersed system for the drug.
1. Cyclodextrins:
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic guest molecules, like yours, forming an inclusion complex that is water-soluble.[12][13][14]
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high water solubility and favorable safety profiles.[13]
Protocol:
Prepare a solution of the cyclodextrin in water or a suitable buffer (e.g., 20-40% w/v HP-β-CD).
Slowly add the powdered compound to the cyclodextrin solution while vigorously stirring or sonicating.
Allow the mixture to equilibrate (this can take several hours) to ensure complex formation.
2. Lipid-Based Formulations (SEDDS/SMEDDS):
Mechanism: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (like the gastrointestinal tract).[11][13][15] The drug remains dissolved in the oil droplets, enhancing its absorption.
Surfactants: Polysorbates (e.g., Tween® 80), Cremophor® EL.
Co-solvents: Transcutol®, PEG 400.
Formulation Development: This is a more complex process involving screening various combinations of oils, surfactants, and co-solvents to find a stable and effective system.
Decision-Making Flowchart:
Caption: Troubleshooting flowchart for solubility enhancement.
Safety and Handling Precautions
Amine-containing compounds can be corrosive and cause skin and eye irritation.[16] Always handle 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine and related compounds in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17] In case of contact, rinse the affected area thoroughly with water.[18]
References
Cheméo. (n.d.). Chemical Properties of cyclohexyl-n-propyl-amine. Retrieved from [Link]
Williams, R. O., Davis, D. A., & Miller, D. A. (Eds.). (2012).
Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2025).
PubChem. (n.d.). N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-4-methyl-5-(4-methylcyclohexen-1-yl)-1,2-oxazole-3-carboxamide. Retrieved from [Link]
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
Li, X., et al. (2022).
Shayan, M., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC - NIH.
Lee, S. H., et al. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
Angene Chemical. (2024, September 30). Safety Data Sheet - 4-Cyclohexyl-4-methyl-2-pentanone. Retrieved from [Link]
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
MDPI. (2022, August 5). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Retrieved from [Link]
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
University of Greenwich. (n.d.). Formulation of water insoluble drugs. Retrieved from [Link]
YouTube. (2025, April 24). pH and Solubility. Retrieved from [Link]
van der Vegt, N. F. A. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
PubChemLite. (n.d.). 3-(2-(4-cyclohexylphenyl)-5-methyl-1h-pyrrol-1-yl)benzoic acid. Retrieved from [Link]
Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
Semantic Scholar. (2017). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. Retrieved from [Link]
Technical Support Center: Addressing Batch-to-Batch Variability of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
Prepared by: Senior Application Scientist, Advanced Chemical Solutions Welcome to the technical support guide for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
Welcome to the technical support guide for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to batch-to-batch variability. Inconsistent results in experimental assays are a significant hurdle in research and development, often traced back to subtle differences between batches of the same chemical compound.[1][2][3] This guide provides a structured approach, from frequently asked questions to in-depth troubleshooting protocols, to ensure the consistency and reliability of your results.
Troubleshooting Workflow: A Systematic Approach
When encountering inconsistent experimental outcomes, a systematic investigation is crucial. This workflow provides a logical path from identifying the problem to pinpointing the specific cause of variability.
Caption: A decision tree for troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: Why are my biological assay results drastically different with a new batch of this compound?
This is a common issue stemming from several potential sources of variability.[2][3] The three most likely culprits are:
Chemical Purity: The new batch may contain different impurities or a higher percentage of them. Even structurally similar impurities can have off-target effects or act as competitive inhibitors, altering your results.
Polymorphism: The compound may exist in different crystalline forms, known as polymorphs.[4][5] These forms can have the same chemical composition but different crystal lattice structures, which significantly impacts physical properties like solubility and dissolution rate.[6][7] A less soluble polymorph will result in a lower effective concentration in your assay medium, leading to reduced activity.
Structural Integrity: Although less common from reputable suppliers, there's a possibility of structural isomers or degradation products being present, which would have different biological activities.
Q2: What is polymorphism and why is it so critical for my experiments?
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[4][5][6][8] For an active pharmaceutical ingredient (API), this is a critical quality attribute. Different polymorphs can exhibit significant differences in:
Solubility and Dissolution Rate: This directly affects the bioavailability of the compound.[5][6] A metastable polymorph is often more soluble than the most stable form, but it can convert to the stable form over time.[7]
Stability: Some polymorphic forms are more susceptible to degradation from heat, light, or humidity.[4][6]
Manufacturability: Properties like crystal shape and density can change, affecting handling and formulation.[4]
If one batch is primarily "Form A" (high solubility) and the next is "Form B" (low solubility), you will observe a difference in efficacy that is not due to a change in your assay, but rather a change in the compound's physical properties.[5]
Q3: What are the most common types of impurities I should look for?
Impurities in a synthetic compound like 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine can generally be categorized as:
Starting Materials: Unreacted reagents from the synthesis.
Intermediates: Molecules formed during the synthesis that did not fully convert to the final product.
By-products: Formed from side reactions during the synthesis.
Degradation Products: The compound may degrade over time due to improper storage (e.g., exposure to light, heat, or oxygen).
Residual Solvents: Solvents used in the final crystallization or purification steps that were not completely removed.
Advanced analytical techniques are required to identify and quantify these impurities.[9][10][11]
Q4: How can I perform a quick preliminary check on a new batch before committing to a full experiment?
Before launching into complex and expensive assays, a few simple checks can provide an early warning of potential variability:
Visual Inspection: Check for differences in color or crystal appearance (e.g., fine powder vs. large needles).
Melting Point Analysis: Different polymorphs often have different melting points. A broad melting range can indicate the presence of impurities.
Solubility Test: Attempt to dissolve a small, precisely weighed amount of the new batch and a reference (old) batch in your assay vehicle. A noticeable difference in the rate or extent of dissolution is a major red flag.
These simple tests are not definitive but can help you decide if a more thorough investigation using the methods described below is warranted.
In-Depth Troubleshooting Guides
If preliminary checks or inconsistent results suggest a problem, the following guides provide a framework for a comprehensive investigation.
Guide 1: Chemical Purity and Impurity Profiling
Causality: The biological effect of a compound is highly dependent on its purity. The presence of unknown or unquantified impurities makes it impossible to determine an accurate dose-response relationship. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this, offering high sensitivity and the ability to gain structural information about unknown impurities.[12][13]
Recommended Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9][14]
Experimental Protocol: HPLC-MS for Purity Analysis
Standard Preparation:
Prepare a stock solution of a trusted reference batch at 1 mg/mL in methanol or acetonitrile.
Prepare a stock solution of the new batch at the same concentration.
Create a dilution series from the reference stock for linearity assessment (e.g., 100, 50, 10, 1, 0.1 µg/mL).
Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 254 nm and 280 nm, plus MS detection.
Mass Spectrometry Conditions (Example):
Ionization Mode: Electrospray Ionization, Positive (ESI+). The primary amine on the oxazole ring is readily protonated.
Scan Range: 100 - 1000 m/z.
Data Acquisition: Full scan mode to detect all ions. A subsequent run in tandem MS (MS/MS) mode can be used to fragment ions from unknown peaks for structural elucidation.[12]
Data Interpretation:
Purity Calculation: Calculate the area percentage of the main peak in the UV chromatogram. A purity of >98% is generally expected.
Impurity Profile: Compare the chromatograms of the new batch and the reference batch. Look for any new peaks or peaks with a significantly larger area in the new batch.
Impurity Identification: Use the mass-to-charge ratio (m/z) from the MS data for each impurity peak to propose a molecular formula.[13] The high-resolution data can help distinguish between isomers.[12] Further fragmentation analysis (MS/MS) can help identify the impurity's structure.[14]
Guide 2: Structural Integrity Verification
Causality: It is essential to confirm that the chemical structure of the compound is correct and has not undergone isomerization or degradation. NMR spectroscopy is the gold standard for the structural elucidation of small organic molecules, as it provides detailed information about the chemical environment of each atom.[15][16][17]
Recommended Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
Data Acquisition:
Acquire a ¹H NMR spectrum.
Acquire a ¹³C NMR spectrum.
If ambiguities exist, 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) can be performed for full structural assignment.[16][18]
Data Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
Data Interpretation:
Compare the ¹H and ¹³C spectra of the new batch directly against the reference batch or the supplier's Certificate of Analysis.
¹H NMR:
Check for the characteristic signals of the cyclohexyl and isobutyl groups (typically in the aliphatic region, 0.8-2.0 ppm).
The chemical shifts and splitting patterns of all protons should match the expected structure.
The integration of the peaks should correspond to the number of protons in each part of the molecule.
¹³C NMR:
Verify the presence of the correct number of carbon signals.
Look for the characteristic signals of the oxazole ring carbons.[19]
Any significant new peaks or shifts in existing peaks may indicate an impurity or structural change.
Causality: As discussed in the FAQs, polymorphism can lead to significant differences in physical properties, which in turn causes variability in experimental results.[20] X-ray powder diffraction (XRPD) is the primary technique used to identify and differentiate between crystalline forms and to detect the presence of amorphous material.[21][22][23][24] Each crystalline form produces a unique diffraction pattern that serves as its "fingerprint".[21]
Sample Preparation: Gently grind a small amount (10-20 mg) of the powder to ensure a random orientation of crystals. Be cautious, as aggressive grinding can sometimes induce a phase change.
Data Acquisition:
Mount the sample on the XRPD instrument holder.
Acquire a diffraction pattern over a relevant 2θ range (e.g., 2° to 40°).
Data Analysis:
Process the raw data to obtain a plot of intensity versus 2θ.
Data Interpretation:
Overlay and Compare: Directly overlay the XRPD patterns from the new batch and the reference batch.
Identical Batches: If the batches are the same polymorphic form, the patterns will be superimposable, with identical peak positions (2θ values). Minor variations in peak intensity can occur due to preferred orientation but the peak positions are key.
Different Polymorphs: If the batches contain different polymorphs, there will be distinct differences in the peak positions and/or the number of peaks.[23]
Amorphous Content: The presence of a broad, non-distinct "halo" in the background instead of sharp peaks indicates amorphous content.[21] An increase in the amorphous halo from one batch to another can signal a change in solid-state properties.
Caption: Impact of polymorphism on experimental outcomes.
Summary of Analytical Techniques
Parameter
Technique
Primary Purpose
Typical Acceptance Criteria (Example)
Purity
HPLC-UV
Quantify the main compound relative to impurities.
> 98.0% by peak area.
Impurity Profile
HPLC-MS
Identify and quantify known and unknown impurities.
No single impurity > 0.5%; Total impurities < 2.0%.
Identity
¹H & ¹³C NMR
Confirm the covalent structure of the molecule.
Spectrum matches the reference structure; no unassigned signals.
Solid Form
XRPD
Identify the crystalline form (polymorph) or amorphous nature.
XRPD pattern is consistent with the reference batch.
References
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]
Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]
Tim, C. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
ManTech Publications. (2023, September 15). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. ManTech Publications. [Link]
Bilić, M., & Brborić, J. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals. [Link]
Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling. Agilent. [Link]
Toref-Standards. (2023, July 18). Impurity Profiling with HRMS. Toref-Standards. [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis. Malvern Panalytical. [Link]
American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Solitek Pharma. [Link]
Jordi Labs. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities. Jordi Labs. [Link]
ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling. ResearchGate. [Link]
Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]
Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
Martin, G. J., & Zeller, M. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals. [Link]
ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]
Chen, C., et al. (2021, March 10). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Minerals. [Link]
Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Journal of Medicinal Chemistry. [Link]
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]
Angulo, J., et al. (n.d.). NMR approaches in structure-based lead discovery. Progress in Biophysics and Molecular Biology. [Link]
Kim, K. R., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines. Journal of the Korean Society for Applied Biological Chemistry. [Link]
Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]
ResearchGate. (2025, August 9). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]
BioProcess International. (2014, October 16). Understanding and Controlling Sources of Process Variation. BioProcess International. [Link]
National Institutes of Health. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). 3-cyclohexyl-1,2-oxazol-5-amine. National Center for Biotechnology Information. [Link]
Molbase. (n.d.). Synthesis of 2[4-aminocyclohexyl]-2-[4-(2-amino-2-methylpropyl)cyclohexyl]propane. Molbase. [Link]
ResearchGate. (n.d.). Synthesis and characterization of penta- heterocyclic compounds ( oxazol ) derived from aromatic amine. ResearchGate. [Link]
MDPI. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. [Link]
Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]
A Comparative Guide to 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine and Other Bioactive Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Oxazole Scaffold The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Oxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored and have led to the development of drugs with anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][] The isoxazole isomer, a 1,2-oxazole, is also a privileged structure in drug discovery, with derivatives exhibiting a diverse range of pharmacological effects.[7][8][9]
This guide focuses on a novel, hypothetical compound: 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine (designated as Hypothetical Compound 1 ). Due to the absence of direct experimental data for this specific molecule, this guide will construct a predictive profile based on the known structure-activity relationships of 3,4,5-trisubstituted isoxazoles.[10][11] This predictive analysis will be benchmarked against two well-characterized classes of oxazole derivatives:
Valdecoxib and its Analogues: Selective COX-2 inhibitors characterized by a 3,4-diaryl-substituted isoxazole core.[12][13]
Trisubstituted Anticancer Isoxazoles: A class of isoxazoles demonstrating potent cytotoxic effects against various cancer cell lines.
The objective is to provide a rational framework for predicting the physicochemical properties, potential biological activities, and mechanism of action of Hypothetical Compound 1, thereby guiding future synthesis and experimental validation efforts.
Predictive Physicochemical and Pharmacokinetic Profile
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[14] For Hypothetical Compound 1, we can predict several key properties based on its constituent functional groups.
Caption: Predicted contributions of substituents to the physicochemical properties of Hypothetical Compound 1.
Table 1: Predicted Physicochemical Properties and their Implications
Property
Predicted Characteristic for Hypothetical Compound 1
Rationale and Implication for Drug Development
Lipophilicity (logP)
Moderately High
The cyclohexyl and isobutyl groups are expected to confer significant lipophilicity. This may enhance membrane permeability and oral absorption but could also lead to increased metabolic clearance and potential off-target effects.
Aqueous Solubility
Low to Moderate
The lipophilic substituents will likely decrease aqueous solubility. The basic 5-amino group can be protonated at physiological pH, which may improve solubility. Formulation strategies may be required to enhance bioavailability.
pKa
Basic
The 5-amino group is the primary basic center. The predicted pKa will influence the ionization state at different physiological pHs, affecting solubility, absorption, and receptor binding.
Metabolic Stability
Potentially Moderate to High
The isoxazole ring is generally considered to be relatively stable to metabolic degradation. The alkyl substituents may be susceptible to cytochrome P450-mediated oxidation.
Comparative Analysis of Biological Activity
Based on the structural features of Hypothetical Compound 1 and established SAR principles, we can postulate its potential biological activities and compare them to our selected benchmarks.
Anti-inflammatory Activity: A Potential COX-2 Inhibitor?
The diarylisoxazole scaffold is a hallmark of selective COX-2 inhibitors like Valdecoxib.[12] These compounds typically feature an aryl sulfonamide moiety, which is crucial for binding to the secondary pocket of the COX-2 enzyme.
Caption: The COX-2 signaling pathway and the potential inhibitory role of isoxazole derivatives.
While Hypothetical Compound 1 lacks the sulfonamide group, the bulky, lipophilic cyclohexyl and isobutyl groups at positions C3 and C4 could potentially occupy the hydrophobic channel of the COX-2 active site. The 5-amino group could form hydrogen bonds with residues in the active site.
Demonstrates that the isoxazole core can effectively replace the pyrazole in COX-2 inhibition.
Hypothetical Compound 1
3-cyclohexyl, 4-isobutyl, 5-amino isoxazole
To be determined.
The bulky, non-aromatic substituents at C3 and C4 present a departure from the classic diarylisoxazole structure. Experimental validation is necessary to determine if these groups can effectively mimic the aryl rings of known coxibs.
Anticancer Activity: Targeting Cell Proliferation
Trisubstituted isoxazoles have emerged as a promising class of anticancer agents.[10] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][16] The substitution pattern on the isoxazole ring is critical for cytotoxic activity.
Table 3: Comparative Anticancer Profile
Compound/Class
Key Structural Features
Anticancer Activity (IC50)
Rationale for Comparison
3,4,5-Trisubstituted Isoxazoles
Varied aryl and alkyl substituents
Can range from micromolar to nanomolar against various cell lines[3][16]
Benchmark. Provides a basis for predicting the potential anticancer efficacy of Hypothetical Compound 1 based on its substitution pattern.
Hypothetical Compound 1
3-cyclohexyl, 4-isobutyl, 5-amino isoxazole
To be determined.
The combination of bulky aliphatic and amino groups at the 3, 4, and 5 positions needs to be evaluated. SAR studies on related 5-amino-isoxazoles suggest that the nature of the C3 and C4 substituents significantly influences activity.
Antimicrobial Activity
The isoxazole scaffold is present in several antimicrobial agents. The diverse substitution patterns possible on the isoxazole ring allow for the fine-tuning of activity against a range of bacterial and fungal pathogens.
Table 4: Comparative Antimicrobial Profile
Compound/Class
Key Structural Features
Antimicrobial Activity (MIC)
Rationale for Comparison
Various Substituted Isoxazoles
Diverse aryl and alkyl groups
Varies widely depending on the specific compound and microbial strain.
Benchmark. Demonstrates the broad potential of the isoxazole scaffold in antimicrobial drug discovery.
Hypothetical Compound 1
3-cyclohexyl, 4-isobutyl, 5-amino isoxazole
To be determined.
The lipophilic nature of the cyclohexyl and isobutyl groups may enhance penetration of microbial cell membranes. The 5-amino group could also play a role in target binding.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of Hypothetical Compound 1, a series of in vitro assays would be required. The following are standard, well-established protocols for the preliminary screening of novel compounds.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines the selectivity of a compound for the COX-2 isoform over COX-1.
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare COX assay buffer, human recombinant COX-1 and COX-2 enzymes, a stock solution of Hypothetical Compound 1 in a suitable solvent (e.g., DMSO), and an arachidonic acid solution.[17]
Plate Setup: In a 96-well opaque plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
Inhibitor Addition: Add serial dilutions of Hypothetical Compound 1 to the wells. Include wells with a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and wells with only the vehicle as a negative control.[17]
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[18]
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[17]
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][19][20]
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
Compound Treatment: Treat the cells with various concentrations of Hypothetical Compound 1 and incubate for a specified period (e.g., 24, 48, or 72 hours).[20]
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][19]
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21]
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Screening
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8]
Step-by-Step Methodology:
Compound Dilution: Prepare a serial two-fold dilution of Hypothetical Compound 1 in a suitable broth medium in a 96-well microtiter plate.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a 0.5 McFarland standard.
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion and Future Directions
While direct experimental data for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is not currently available, this guide provides a comprehensive, predictive framework based on established SAR principles for the isoxazole scaffold. The presence of bulky, lipophilic substituents at the C3 and C4 positions, combined with a 5-amino group, suggests that this compound may possess interesting biological activities, potentially in the realms of anti-inflammatory, anticancer, or antimicrobial applications.
The logical next step is the chemical synthesis of Hypothetical Compound 1, followed by a systematic evaluation of its physicochemical properties and biological activities using the protocols outlined in this guide. The experimental data obtained will be crucial in validating or refuting the predictions made herein and will ultimately determine the therapeutic potential of this novel isoxazole derivative. This structured approach, integrating predictive analysis with a clear experimental roadmap, is fundamental to efficient and targeted drug discovery.
References
Priyanka, D., Shuaib, M., Kumar, P., Madhu, S., Gupta, S. K., & Kumar, A. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
BenchChem. (2025).
BenchChem. (2025). The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
Valdecoxib (SC 65872). MedchemExpress.
BenchChem. (2025). Physicochemical Property Prediction for Small Molecules.
Ghasemi, B., & Beyzaei, H. (2018). In vitro Antibacterial Evaluation of Newly Synthesized Heterocyclic Compounds Against Streptococcus Pneumoniae. Journal of Sciences, Islamic Republic of Iran, 29(3), 211-216.
Najafi, M., et al. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 12, 1577-1621.
BenchChem. (2025). Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds.
Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686.
Bustos, C., et al. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry, 39(6), 4295-4307.
Kandula, V., Bandaru, S. K., Krishna, C. B., & Behera, M. (n.d.). Some of biologically active 3,4,5‐trisubstituted isoxazoles.
Di Nunno, L., Vitale, P., Scilimati, A., Tacconelli, S., & Patrignani, P. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal of Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry, 47(19), 4883-4891.
BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43.
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100-1115.
TDEC. Physicochemical Properties.
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Ghasemishayan, R., et al. (2025). Synthesis of 3,4,5-trisubstituted isoxazole derivatives.
Zhang, Y., et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. RSC Advances, 5(101), 83226-83230.
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243.
Guedes, J. V. M., et al. (2026).
Labib, M. B., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Journal of Pharmaceutical Sciences, 8(1), 6.
Abcam. MTT assay protocol.
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Al-Soud, Y. A., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 12(8), 1235-1257.
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New 3,4,5-Trisubstituted Isoxazoles Derivatives with potential biological properties.
Design, synthesis and pharmacological evaluation of 4,5-diarylisoxazols bearing amino acid residues within the 3-amido motif as potent heat shock protein 90 (Hsp90) inhibitors.
Some of biologically active 3,4,5‐trisubstituted isoxazoles.
Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686.
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da Silva, A. C., et al. (2021). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemistrySelect, 6(18), 4434-4440.
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
As researchers and drug development professionals, we operate on the frontier of chemical synthesis, often handling novel compounds with limited or non-existent safety data. 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-a...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, we operate on the frontier of chemical synthesis, often handling novel compounds with limited or non-existent safety data. 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is one such molecule. In the absence of a specific Safety Data Sheet (SDS), a rigorous, structure-based risk assessment is not just a recommendation—it is an essential pillar of our laboratory safety culture. This guide provides a comprehensive framework for selecting Personal Protective Equipment (PPE) and establishing safe handling protocols for this and other novel chemical entities.
Hazard Analysis: Deconstructing the Molecule
Our primary directive when faced with a compound of unknown toxicity is to treat it as hazardous.[1] An analysis of the functional groups within 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine provides the rationale for our handling precautions:
Primary Amine (-NH2): Aromatic and aliphatic amines can be skin and eye irritants, sensitizers, and may possess corrosive properties.[2] They can also be toxic if absorbed through the skin or inhaled.[3]
Oxazole Ring: This heterocyclic system is a common scaffold in pharmaceutically active compounds.[4][5] While the ring itself is relatively stable, substituted oxazoles can have diverse biological effects, necessitating careful handling to avoid unintended exposure.
Alkyl Substituents (Cyclohexyl, Isobutyl): These bulky, non-polar groups increase the lipophilicity of the molecule. This property can potentially enhance skin absorption, making dermal protection a critical concern.
Given these structural features, we must assume the compound is, at a minimum, a skin and eye irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin.
The Core of Protection: Engineering and Administrative Controls
Before selecting PPE, we must prioritize higher-level safety controls.[6] PPE is the last line of defense.
Engineering Controls: All manipulations involving this compound, especially when in powder form or solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Administrative Controls: A written Chemical Hygiene Plan (CHP) is required by OSHA and forms the backbone of laboratory safety.[6][7][8] All personnel must be trained on this plan, which includes specific Standard Operating Procedures (SOPs) for handling novel chemicals.[6][8] Access to areas where the compound is used should be restricted.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the specific laboratory operation being performed.[9] The following table outlines the minimum required PPE for various tasks.
Task
Minimum Required PPE
Rationale & Key Considerations
Weighing & Solid Handling
- 100% Cotton or Flame-Resistant Lab Coat- Chemical Splash Goggles- Face Shield- Double Gloves (Nitrile inner, Neoprene/Butyl Rubber outer)- N95 Respirator (minimum)
Handling powders poses a significant inhalation risk. A face shield protects against splashes and potential aerosolization.[10] Double gloving provides enhanced protection against permeation, especially for a compound with unknown dermal toxicity.[9][10]
Preparing Solutions
- 100% Cotton or Flame-Resistant Lab Coat- Chemical Splash Goggles- Double Gloves (Nitrile inner, Neoprene/Butyl Rubber outer)
The primary risks are splashes and direct skin contact. Goggles are mandatory over safety glasses.[10] Glove selection is critical; consult a glove compatibility chart for the solvents being used.
Running Reactions & Workup
- 100% Cotton or Flame-Resistant Lab Coat- Chemical Splash Goggles- Double Gloves (Nitrile inner, Neoprene/Butyl Rubber outer)- Consider a face shield for pressurized reactions or large volumes.
Protects against splashes of the reaction mixture. Ensure gloves are changed immediately upon contamination.
Purification (e.g., Chromatography)
- 100% Cotton or Flame-Resistant Lab Coat- Chemical Splash Goggles- Double Gloves (Nitrile inner, Neoprene/Butyl Rubber outer)
Potential for exposure during column packing, sample loading, and fraction collection. Maintain vigilance and good housekeeping.
Step-by-Step Protocols for Safe Handling
4.1. Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
4.2. Spill Response
Treat any spill of this material as a major spill.[1]
Caption: Emergency Spill Response Protocol.
Decontamination and Disposal
Decontamination:
All non-disposable equipment, including glassware and spatulas, must be decontaminated. A typical procedure involves rinsing with a suitable organic solvent (e.g., ethanol or acetone) followed by washing with soap and water. All rinsate must be collected as hazardous waste.
Contaminated lab coats must be professionally laundered. Do not take them home.[2]
Reusable gloves should be thoroughly rinsed before removal and inspected for any signs of degradation before reuse.
Disposal:
All solid waste (contaminated gloves, bench paper, pipette tips) and liquid waste (solvents, reaction mixtures, rinsate) containing 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine must be disposed of in a properly labeled, sealed hazardous waste container.
Follow all institutional and local regulations for hazardous waste disposal. Do not pour any amount of this chemical down the drain.
By adopting this comprehensive safety framework, we build a culture of proactive risk management. This approach not only protects individual researchers but also ensures the scientific integrity of our work.
References
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
Personal Protective Equipment in Chemistry . Dartmouth Environmental Health and Safety. [Link]
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health and Safety. [Link]
OSHA Laboratory Standard . Compliancy Group. [Link]
Novel Chemicals with Unknown Hazards SOP . University of Tennessee, Knoxville Environmental Health & Safety. [Link]